1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one

Description

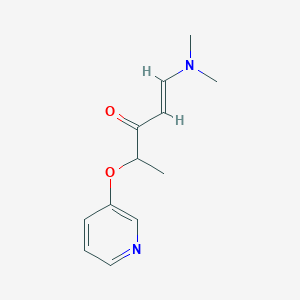

1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one (CAS: 886361-43-9) is a nitrogen-containing enaminone derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . Structurally, it features a dimethylamino group at position 1, a conjugated enone system, and a 3-pyridinyloxy substituent at position 4.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(dimethylamino)-4-pyridin-3-yloxypent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(12(15)6-8-14(2)3)16-11-5-4-7-13-9-11/h4-10H,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXDZZBYICSCAT-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)OC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C/N(C)C)OC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one typically involves the reaction of 3-pyridinyloxy compounds with dimethylamino derivatives under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Oxidation

-

Alkene Epoxidation : The α,β-unsaturated ketone undergoes epoxidation using peracids (e.g., mCPBA) or catalytic manganese complexes with H₂O₂/AcOH, forming an epoxide at the C4–C5 position .

-

Ketone Oxidation : The carbonyl group resists oxidation under mild conditions but may form a diketone with strong oxidants like CrO₃ .

Example Reaction

Reduction

-

Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol .

-

Alkene Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the C4–C5 double bond, yielding a saturated ketone .

Example Reaction

1,4-Conjugate Addition

The enone system undergoes Michael addition with nucleophiles (e.g., Grignard reagents, amines):

-

Grignard Reagents : Organomagnesium reagents add to the β-carbon, forming a substituted ketone .

-

Amines : Secondary amines (e.g., pyrrolidine) add to the β-position, generating β-amino ketones .

Mechanism

-

Protonation of the alkene by acid.

-

Nucleophilic attack at the β-carbon.

Pyridine Ring Reactivity

The 3-pyridinyloxy group directs electrophiles meta due to electron-withdrawing effects. Halogenation or nitration occurs at the C5 position of the pyridine ring under acidic conditions .

Example Reaction

Diels-Alder Reaction

The enone acts as a dienophile, reacting with dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives .

Reaction Conditions

-

Thermal activation (Δ) or Lewis acid catalysis (e.g., AlCl₃).

Acid-Catalyzed Hydrolysis

-

Dimethylamino Group : Resists hydrolysis under mild conditions but may demethylate with strong acids (e.g., HBr/AcOH) .

-

Enone System : Protonation of the carbonyl facilitates hydration, forming a diol .

Example Pathway

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study published in a peer-reviewed journal highlighted its effectiveness against specific cancer cell lines, suggesting that this compound could serve as a lead in the development of novel anticancer therapeutics .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro tests have revealed that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Agricultural Applications

Pesticide Development

In the agricultural sector, 1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one is being investigated for its potential use as a pesticide. Its chemical structure allows it to interact with specific biological pathways in pests, potentially leading to effective pest control solutions. Recent studies have focused on optimizing its formulation to enhance efficacy while minimizing environmental impact .

Herbicide Properties

Additionally, the compound has been evaluated for herbicidal properties. Research indicates that it may inhibit certain plant growth processes, making it useful in managing unwanted vegetation. Field trials are ongoing to assess its effectiveness and safety in agricultural applications .

Materials Science

Polymer Synthesis

In materials science, 1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one is being explored as a building block for synthesizing new polymers. Its unique functional groups allow for the creation of materials with tailored properties suitable for applications in coatings, adhesives, and composites. Preliminary studies have shown that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]-1-penten-3-one (CAS: 338976-02-6)

- Molecular formula: C₁₄H₁₆F₃NO₂

- Key features: The 3-pyridinyloxy group is replaced with a 3-(trifluoromethyl)phenoxy group.

1-(Dimethylamino)-4-(3,5-dimethylphenoxy)-1-penten-3-one (CAS: 306979-65-7)

1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one (CAS: 477865-12-6)

- Molecular formula : C₁₃H₁₅N₃O₄

- Key features: The 4-nitro group on the phenoxy ring is a strong electron-withdrawing substituent, likely reducing electron density in the enone system and altering reactivity in nucleophilic additions .

1-(Dimethylamino)-4-methyl-1-penten-3-one (CAS: 5782-56-9)

Table 1. Comparative Analysis of Structural Analogs

Electronic and Reactivity Differences

- Electron-withdrawing groups (e.g., -CF₃, -NO₂): Reduce electron density in the enone system, favoring reactions with nucleophiles (e.g., Michael additions) .

- Heteroaromatic substituents (e.g., 3-pyridinyloxy): Improve solubility in polar solvents and enable coordination with metal catalysts or biomolecules .

Crystallographic and Conformational Insights

- The crystal structure of a related enaminone, (E)-3-dimethylamino-1-(4-pyridyl)prop-2-en-1-one, reveals near-planar geometry (r.m.s. deviation: 0.099 Å), suggesting similar conformational rigidity in the target compound .

- Bond lengths and angles in analogs like 1-(4-(dimethylamino)phenyl) derivatives align with standard enaminone parameters, supporting structural predictability .

Biological Activity

1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one, a compound with the molecular formula CHNO, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Structure

The compound features a pentenone backbone with a dimethylamino group and a pyridinyloxy substituent. Its structural formula can be represented as:

Physical Properties

- Molecular Weight : 218.25 g/mol

- Boiling Point : Approximately 190 °C

- Solubility : Soluble in organic solvents, poorly soluble in water.

Antimicrobial Properties

Research has indicated that 1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The IC value was determined to be approximately 30 µM, indicating potent anticancer properties.

Neuroprotective Effects

Preliminary research has suggested that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal loss and improved cognitive function. The proposed mechanism involves antioxidant activity and inhibition of neuroinflammatory pathways.

The biological activities of 1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal tissues.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one, and what reaction conditions critically impact yield?

Answer:

The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and ketone formation. For example, the pyridinyloxy group can be introduced via SN2 displacement using 3-hydroxypyridine and a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The dimethylamino group may be incorporated through reductive amination or alkylation of a primary amine precursor. Critical parameters include solvent polarity (to stabilize intermediates), temperature control (to avoid side reactions), and stoichiometric ratios of reagents. Similar protocols for pyridinyloxy-containing compounds are described in studies using Grignard reagents and ketone oxidation pathways .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved using SHELX refinement tools?

Answer:

Discrepancies in crystallographic data (e.g., poor R-factors, twinning) require iterative refinement in SHELXL. Key steps include:

- Twinning Analysis : Use the BASF parameter in SHELXL to model twinned data, as seen in high-symmetry space groups .

- Hydrogen Bonding Constraints : Apply restraints to the dimethylamino and pyridinyloxy groups to refine torsional angles.

- Disorder Modeling : Split occupancy for flexible moieties (e.g., the pentenone chain) using PART instructions.

Referencing analogous structures, such as 3-[4-(dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one, can guide parameter optimization .

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and pyridinyloxy protons (δ ~6.5–8.5 ppm). 2D techniques (COSY, HSQC) confirm connectivity.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺ ~265.3 g/mol).

- IR Spectroscopy : Peaks near 1650–1700 cm⁻¹ confirm the ketone (C=O stretch), while pyridinyl C-O-C appears at ~1250 cm⁻¹.

Comparisons to structurally related enones and pyridine derivatives validate assignments .

Advanced: How can computational methods predict the reactivity of the pyridinyloxy group in nucleophilic or electrophilic reactions?

Answer:

- DFT Calculations : Optimize the molecular geometry to compute electrostatic potential maps, highlighting nucleophilic sites (e.g., oxygen in pyridinyloxy).

- Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO gaps to predict electrophilic attack susceptibility.

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys suggest feasible reaction pathways by analogy to pyridinyl ethers . For example, the pyridinyloxy group may undergo cleavage under acidic conditions, as seen in similar compounds .

Basic: What safety precautions are essential when handling dimethylamino-containing compounds during synthesis?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dimethylamine byproducts).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Spill Management : Neutralize spills with dilute acetic acid (for amines) and adsorbents like vermiculite.

Safety protocols for structurally related amines, such as 1-(dimethylamino)-2-methylpentan-3-one, recommend storing under inert gas to prevent degradation .

Advanced: How does the electron-donating dimethylamino group influence the compound’s electronic structure and catalytic activity?

Answer:

- Electronic Effects : The dimethylamino group increases electron density at the adjacent carbonyl, lowering the C=O stretching frequency (observed via IR) and enhancing nucleophilic reactivity.

- Coordination Chemistry : The lone pair on nitrogen may facilitate metal complexation (e.g., with Cu²⁺ or Pd⁰), relevant in catalytic applications.

- Comparative Studies : Analogous compounds, such as 4-(dimethylamino)phenyl derivatives, show redshifted UV-Vis absorption due to conjugation effects, which can guide photochemical studies .

Basic: What chromatographic techniques are optimal for purifying this compound, and how do polarity and functional groups influence separation?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate polar (pyridinyloxy) and nonpolar (pentenone chain) regions.

- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water improve resolution for amine-containing compounds.

The dimethylamino group’s basicity may require buffered mobile phases to minimize tailing .

Advanced: What strategies mitigate racemization or stereochemical instability during synthesis of chiral derivatives?

Answer:

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry at the pentenone α-carbon.

- Low-Temperature Reactions : Conduct alkylation steps below -20°C to suppress epimerization.

- Dynamic Kinetic Resolution : Use asymmetric catalysts (e.g., BINAP-Ru complexes) to favor enantioselective pathways.

These methods are validated in studies on β-amino ketones and pyridinyl ethers .

Basic: How is the stability of this compound assessed under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C).

Analogous enones show instability in basic media due to keto-enol tautomerism, necessitating pH-controlled storage .

Advanced: How do solvent effects and substituent positioning influence the compound’s tautomeric equilibria?

Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize enolic forms via hydrogen bonding, while nonpolar solvents favor keto tautomers.

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., pyridinyloxy) shift equilibria toward enolates, detectable via UV-Vis or ¹H NMR.

Computational studies on related 1,3-diketones demonstrate solvent-dependent tautomer populations, guiding reaction solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.